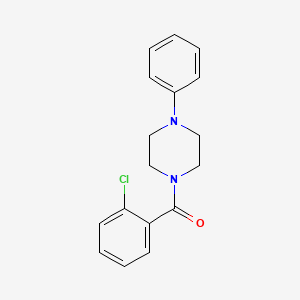

1-(2-chlorobenzoyl)-4-phenylpiperazine

Description

Properties

IUPAC Name |

(2-chlorophenyl)-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O/c18-16-9-5-4-8-15(16)17(21)20-12-10-19(11-13-20)14-6-2-1-3-7-14/h1-9H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNBVGHYFSRZDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzoyl)-4-phenylpiperazine typically involves the reaction of 2-chlorobenzoyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is typically purified through recrystallization or chromatography techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzoyl)-4-phenylpiperazine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoyl group.

Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding N-oxides or reduction to yield amine derivatives.

Coupling Reactions: The phenylpiperazine moiety can engage in coupling reactions with various electrophiles.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions include substituted piperazines, N-oxides, and reduced amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Chlorobenzoyl)-4-phenylpiperazine has found applications in various scientific research fields:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity on central nervous system receptors.

Biological Studies: The compound is used in studies related to receptor binding and signal transduction pathways.

Materials Science: It serves as a building block in the synthesis of advanced materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzoyl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, depending on the receptor type and the biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

Key Structural Modifications and Pharmacological Implications

Analysis :

- Electron-Withdrawing Groups (e.g., Cl, NO₂): The 2-chlorobenzoyl group in the target compound likely enhances receptor binding via hydrophobic interactions and dipole effects, similar to 2-fluoro/chloro substituents in oxicam analogs .

- Linker Flexibility: Compounds with rigid linkers (e.g., benzoyl) show higher receptor selectivity compared to flexible spacers (e.g., aminopropyl), as seen in D3 receptor ligands .

- Species-Specific Activity : KN-62 exhibits 10-fold lower IC50 at human vs. mouse P2X7 receptors, underscoring the importance of substituent effects on interspecies potency .

Analysis :

- The target compound’s synthesis may benefit from microwave-assisted protocols (high yield, efficiency) or alkylation methods, though chlorobenzoyl incorporation might necessitate careful optimization to avoid side reactions .

Pharmacological Profiles

Receptor Affinity and Selectivity

Analysis :

- The 2-chlorobenzoyl group may confer higher D3 receptor selectivity compared to nitrobenzyl or morpholine derivatives, as seen in studies where carbonyl-containing analogs showed >100-fold D3/D2 selectivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-chlorobenzoyl)-4-phenylpiperazine, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves coupling 2-chlorobenzoyl chloride with 4-phenylpiperazine under basic conditions. For example, describes a similar procedure where 1-(2-fluorobenzyl)piperazine reacts with propargyl bromide in DMF with K₂CO₃ as a base, followed by purification via silica gel chromatography (ethyl acetate/hexane) . Adjusting solvent polarity (e.g., DMF vs. toluene) and stoichiometry of reagents can optimize yields. Reaction monitoring via TLC (e.g., 2:1 hexane/ethyl acetate) is critical to track intermediate formation.

Q. What spectroscopic techniques are used to confirm the structural identity of this compound?

- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Mass Spectrometry (MS) are standard. For instance, highlights the use of NMR to verify substituent positions on the piperazine ring and aromatic systems. IR spectroscopy can confirm carbonyl (C=O) stretching frequencies (~1680 cm⁻¹) from the benzoyl group . High-resolution MS (HRMS) provides exact mass confirmation (e.g., molecular ion [M+H]⁺ matching theoretical values).

Q. How can researchers assess the compound’s preliminary biological activity in vitro?

- Methodology : Screen against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays. notes that related piperazines exhibit affinity for 5-HT₁A/2A receptors. Protocols involve incubating the compound with transfected cell membranes, followed by competitive displacement of labeled ligands (e.g., [³H]-WAY-100635 for 5-HT₁A). IC₅₀ values are calculated using nonlinear regression .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software ( ) is used to determine bond angles, torsion angles, and packing interactions. For example, describes crystal structure determination of a similar piperazine derivative, where data collection at low temperature (100 K) and refinement with SHELXL ensured accuracy. Discrepancies between computational (DFT) and experimental geometries can highlight dynamic conformations .

Q. What strategies address contradictory bioactivity data across studies (e.g., varying IC₅₀ values)?

- Methodology :

- Experimental Design : Standardize assay conditions (e.g., cell line, buffer pH, incubation time). emphasizes controlling variables like temperature and solvent purity.

- Data Analysis : Use statistical tools (e.g., Grubbs’ test) to identify outliers. Meta-analysis of published IC₅₀ values (e.g., from serotonin receptor studies in ) can reveal trends obscured by methodological differences .

- Example : If one study reports IC₅₀ = 50 nM (HEK-293 cells) and another 200 nM (CHO cells), differences in receptor expression levels or assay protocols may explain variability.

Q. How can structure-activity relationship (SAR) studies optimize the compound’s selectivity for specific receptors?

- Methodology :

- Modifications : Systematically alter substituents (e.g., chloro to fluoro on the benzoyl group) and evaluate binding affinity. demonstrates this approach for a piperazine carboxamide derivative.

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) using receptor crystal structures (e.g., 5-HT₁A PDB:7E2Z) predicts binding modes. describes docking of piperazine analogs into dopamine D3 receptors to prioritize synthetic targets .

- Data Table :

| Substituent Position | Binding Affinity (5-HT₁A, Ki nM) | Selectivity (5-HT₁A vs. D2) |

|---|---|---|

| 2-Chloro | 12 ± 2 | 15-fold |

| 4-Fluoro | 45 ± 5 | 3-fold |

Q. What advanced purification techniques improve yield and purity for scale-up synthesis?

- Methodology :

- Chromatography : Preparative HPLC with C18 columns (MeCN/H₂O gradient) resolves closely related impurities. used silica gel chromatography for intermediates.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data ( ). For hygroscopic compounds, lyophilization ensures stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.